molecular formula C13H13N3O2 B12355839 N'-hydroxy-3-(pyridin-3-ylmethoxy)benzene-1-carboximidamide

N'-hydroxy-3-(pyridin-3-ylmethoxy)benzene-1-carboximidamide

Cat. No.: B12355839
M. Wt: 243.26 g/mol
InChI Key: NURLUQNEUQVVSN-UHFFFAOYSA-N
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Description

N’-hydroxy-3-(pyridin-3-ylmethoxy)benzene-1-carboximidamide is a chemical compound with the molecular formula C13H13N3O2 and a molecular weight of 243.27 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-3-(pyridin-3-ylmethoxy)benzene-1-carboximidamide typically involves the reaction of 3-(pyridin-3-ylmethoxy)benzoic acid with hydroxylamine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-3-(pyridin-3-ylmethoxy)benzene-1-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.

Scientific Research Applications

N’-hydroxy-3-(pyridin-3-ylmethoxy)benzene-1-carboximidamide has several scientific research applications:

    Chemistry: It is used as a reference substance for drug impurities and reagents.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor or activator of specific enzymes or pathways.

    Industry: It may be used in the development of new materials or as a component in chemical synthesis processes.

Mechanism of Action

The mechanism of action of N’-hydroxy-3-(pyridin-3-ylmethoxy)benzene-1-carboximidamide involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N’-hydroxy-3-(pyridin-3-ylmethoxy)benzene-1-carboximidamide include:

Uniqueness

The uniqueness of N’-hydroxy-3-(pyridin-3-ylmethoxy)benzene-1-carboximidamide lies in its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets and participate in various chemical reactions makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

N'-hydroxy-3-(pyridin-3-ylmethoxy)benzenecarboximidamide

InChI

InChI=1S/C13H13N3O2/c14-13(16-17)11-4-1-5-12(7-11)18-9-10-3-2-6-15-8-10/h1-8,17H,9H2,(H2,14,16)

InChI Key

NURLUQNEUQVVSN-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)OCC2=CN=CC=C2)/C(=N/O)/N

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CN=CC=C2)C(=NO)N

Origin of Product

United States

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